Product packaging for Bicyclo[6.1.0]nona-1,6-diene(Cat. No.:CAS No. 36398-97-7)

Bicyclo[6.1.0]nona-1,6-diene

Cat. No.: B14674799
CAS No.: 36398-97-7
M. Wt: 120.19 g/mol
InChI Key: DGFQRUIPQPISDZ-UHFFFAOYSA-N
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Description

Bicyclo[6.1.0]nona-1,6-diene (CAS#: 36398-97-7) is a strained organic compound with a molecular formula of C9H12 and a molecular weight of 120.19 g/mol . This bicyclic framework is highly valued in synthetic organic chemistry as a versatile building block for constructing complex polycyclic structures. Its key structural features—a cyclopropane ring fused to a cycloalkadiene—make it a strategic precursor for various chemical transformations. Researchers utilize this compound in cyclopropanation reactions and as a diene in Diels-Alder cycloadditions to initially form tricyclic systems . Furthermore, functional groups on the cyclopropane ring, such as aldehydes, can be transformed into carbene precursors. Subsequent carbene insertion reactions into double bonds present in the molecule provide a route to investigate the assembly of sophisticated tetracyclic frameworks, demonstrating the compound's significant utility in method development and total synthesis . This product is intended for research applications only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12 B14674799 Bicyclo[6.1.0]nona-1,6-diene CAS No. 36398-97-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

36398-97-7

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

bicyclo[6.1.0]nona-1,6-diene

InChI

InChI=1S/C9H12/c1-2-4-6-9-7-8(9)5-3-1/h3,5-6,8H,1-2,4,7H2

InChI Key

DGFQRUIPQPISDZ-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC2CC2=CC1

Origin of Product

United States

Synthetic Methodologies and Strategies for Bicyclo 6.1.0 Nona 1,6 Diene and Its Structural Analogs

Retrosynthetic Analysis Approaches to Bicyclo[6.1.0]nona-1,6-diene

A logical retrosynthetic analysis of this compound suggests key disconnections that lead back to more readily available starting materials. The most apparent retrosynthetic pathway involves the formation of the cyclopropane (B1198618) ring and the introduction of the two double bonds.

A primary disconnection breaks the C1-C8 and C1-C7 bonds of the cyclopropane ring, pointing towards a cyclopropanation reaction of a suitable cyclooctadiene precursor. Given the 1,6-diene arrangement in the target molecule, a logical precursor would be a cyclooctatriene or a functionally substituted cyclooctadiene that can be converted to the desired diene system.

However, a more common and practical approach starts with the commercially available and inexpensive 1,5-cyclooctadiene (B75094). nih.gov This strategy necessitates the introduction of the cyclopropane ring and subsequent manipulation of the double bond positions. A plausible retrosynthetic sequence is outlined below:

Functional Group Interconversion (FGI): The diene system can be envisioned as arising from elimination reactions. This leads back to a di-halogenated or di-tosylated bicyclo[6.1.0]nonane.

Cyclopropanation: The bicyclo[6.1.0]nonane skeleton can be disconnected at the cyclopropane ring, suggesting a cyclopropanation of 1,5-cyclooctadiene or a derivative.

Precursor Functionalization: To facilitate the desired elimination reactions for the formation of the 1,6-diene, the starting 1,5-cyclooctadiene may require initial functionalization, such as halogenation, to introduce leaving groups at appropriate positions.

This retrosynthetic strategy highlights the central role of 1,5-cyclooctadiene and the key transformations of cyclopropanation and elimination in accessing the this compound core.

Seminal Total Syntheses of this compound

The foundational work on the synthesis of this compound was reported in the early 1970s. A key publication by Billups, Leavell, Chow, and Lewis in 1972 described its synthesis and subsequent pyrolytic transformations, establishing an early route to this strained bicyclic diene. rice.eduacs.orgacs.org

Key Synthetic Transformations and Precursors

The early synthetic approaches relied on a sequence of reactions starting from readily available cyclic olefins. A representative synthesis of a related bicyclo[6.1.0]nonadiene derivative, which sheds light on the strategies for the parent compound, involves the following key steps:

Bromination of 1,5-Cyclooctadiene: The synthesis often commences with the monobromination of 1,5-cyclooctadiene. nih.govmdpi.com This step introduces a leaving group that is crucial for the subsequent formation of the diene system.

Cyclopropanation: The resulting brominated cyclooctene (B146475) then undergoes cyclopropanation. A common method for this transformation is the reaction with ethyl diazoacetate in the presence of a copper catalyst, which yields a mixture of endo and exo ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylates. mdpi.com

Dehydrobromination: The final step to introduce the diene functionality is a double dehydrobromination. The use of a strong, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) is effective in eliminating two equivalents of hydrogen bromide to form the conjugated diene system. mdpi.com In the synthesis of the 3,5-diene-9-carboxaldehyde derivative, this elimination yields the corresponding ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylate. mdpi.com The synthesis of the parent this compound would necessitate a modification of this elimination strategy to favor the formation of the 1,6-diene isomer.

Challenges and Breakthroughs in Early Synthetic Routes

The early syntheses of this compound and its derivatives were met with several challenges:

Control of Regioselectivity: A significant hurdle was controlling the position of the double bonds during the elimination step. The formation of a mixture of diene isomers was a common outcome, requiring careful purification and characterization. The development of selective elimination conditions was a key breakthrough.

Stereoselectivity: The cyclopropanation of substituted cyclooctenes can lead to the formation of endo and exo isomers. mdpi.com Separating these stereoisomers often required chromatographic techniques. Achieving high stereoselectivity in the cyclopropanation step was a desirable but challenging goal in these early routes.

Strain and Reactivity: The this compound molecule possesses considerable ring strain due to the fusion of the three-membered ring and the geometry of the eight-membered diene ring. This inherent strain makes the compound susceptible to rearrangements, such as the pyrolytic transformations studied by Billups et al., which presented both a challenge for its isolation and an opportunity for further synthetic exploration. acs.orgacs.org

The breakthrough in the early syntheses was the demonstration that this strained bicyclic system could be constructed through a logical sequence of classical organic reactions, paving the way for further investigations into its chemistry and that of related compounds.

Evolution of Modern Synthetic Strategies for this compound

Modern synthetic chemistry has seen the development of more sophisticated and efficient methods for the construction of complex carbocyclic frameworks. While dedicated modern syntheses of this compound are not extensively reported, advances in cyclization and stereocontrolled reactions offer powerful tools for its potential synthesis and the synthesis of its analogs.

Cyclization Reactions in this compound Synthesis

The formation of the bicyclo[6.1.0]nonane skeleton is fundamentally a cyclization process. Modern strategies that could be applied to the synthesis of the 1,6-diene isomer include:

Transition Metal-Catalyzed Cyclopropanation: While early methods often used copper catalysts, modern transition metal catalysis offers a broader range of reactivity and selectivity. Palladium-catalyzed cyclopropanation of dienes, for instance, has been shown to be highly regioselective. nih.gov Applying such methods to a suitable cyclooctatriene or a functionalized 1,5-cyclooctadiene could provide a more direct and controlled route to the desired bicyclic system.

Intramolecular Cyclization: An alternative to intermolecular cyclopropanation is the intramolecular cyclization of a suitably functionalized acyclic or macrocyclic precursor. Strategies involving ring-closing metathesis (RCM) or intramolecular alkylation could potentially be designed to construct the bicyclo[6.1.0]nonane core.

Stereocontrolled Synthesis of this compound and its Stereoisomers

Achieving stereocontrol is a hallmark of modern organic synthesis. For this compound, the key stereochemical feature is the relative orientation of the cyclopropane ring to the eight-membered ring (endo or exo).

Asymmetric Cyclopropanation: The use of chiral catalysts in cyclopropanation reactions is a well-established strategy for the enantioselective synthesis of cyclopropanes. Chiral rhodium and copper complexes are particularly effective for the asymmetric cyclopropanation of olefins with diazo compounds. nih.govconsensus.app Applying these methods to a suitable cyclooctadiene precursor could, in principle, afford enantiomerically enriched bicyclo[6.1.0]nonane derivatives.

Substrate-Controlled Diastereoselectivity: The inherent stereochemistry of a chiral starting material can direct the stereochemical outcome of subsequent reactions. By starting with an enantiomerically pure cyclooctadiene derivative, it may be possible to achieve a diastereoselective cyclopropanation, leading to a specific stereoisomer of the this compound system.

The evolution of these synthetic strategies provides a powerful toolbox for chemists to tackle the synthesis of complex molecules like this compound with greater efficiency and control over the three-dimensional structure.

Chemo- and Regioselective Approaches to Substituted this compound Derivatives

The controlled introduction of substituents onto the this compound skeleton is crucial for modulating its properties and for its application in more complex molecular architectures. Research in this area has focused on leveraging the inherent reactivity of the strained bicyclic system and the diene functionality to achieve high levels of chemo- and regioselectivity.

While direct selective functionalization of this compound is not extensively documented, strategies involving the synthesis of related substituted bicyclo[6.1.0]nonane systems provide insights into potential synthetic pathways. For instance, the synthesis of endo- and exo-bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehydes has been achieved through a multi-step sequence starting from 1,5-cyclooctadiene. nih.gov This process involves monobromination, followed by a copper-catalyzed cyclopropanation with ethyl diazoacetate, and subsequent bis-dehydrobromination. nih.gov The separation of the resulting endo and exo isomers allows for the specific synthesis of stereochemically defined substituted bicyclo[6.1.0]nonadienes.

Furthermore, cobalt-catalyzed [6π+2π] cycloaddition reactions have been employed for the synthesis of functionally substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes. acs.orgnih.gov Although this method does not directly yield the bicyclo[6.1.0] framework, the principles of using transition metal catalysis to control cycloaddition reactions could potentially be adapted for the selective functionalization of this compound or its precursors.

The synthesis of bicyclo[6.1.0]nonyne (BCN) derivatives, which are valuable in bioorthogonal chemistry, often involves the cyclopropanation of cyclooctene derivatives. torontomu.carsc.orgnih.gov The diastereoselectivity of this cyclopropanation can be influenced by the choice of catalyst, offering a handle for controlling the stereochemistry of substituents on the cyclopropane ring. torontomu.ca These methodologies highlight the potential for catalyst-controlled selective syntheses within the bicyclo[6.1.0]nonane family.

Recent advancements in photoredox catalysis have enabled novel radical-triggered cyclizations of 1,6-diynes and 1,6-enynes, leading to highly substituted five-membered heterocyclic compounds. researchgate.net These metal-free, regio-, and chemoselective transformations showcase the power of modern synthetic methods in constructing complex cyclic systems with high precision. researchgate.net While not directly applied to this compound, these approaches suggest that radical-mediated functionalization could be a promising avenue for the selective introduction of substituents.

The table below summarizes selected examples of chemo- and regioselective syntheses of substituted bicyclo[6.1.0]nonane analogs, which may serve as a basis for developing synthetic routes to substituted bicyclo[6.1.0]nona-1,6-dienes.

Starting MaterialReagents and ConditionsProductKey Features
1,5-Cyclooctadiene1. NBS; 2. Ethyl diazoacetate, CuSO4; 3. DBUendo- and exo-Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehydeMulti-step synthesis with separation of stereoisomers. nih.gov
2-TropylcyclohexanoneAllenes/Alkynes, Co(acac)2(dppe)/Zn/ZnI2Functionally substituted bicyclo[4.2.1]nona-2,4-dienes/trienesCobalt-catalyzed [6π+2π] cycloaddition. acs.orgnih.gov
Cyclooctene derivativesEthyl diazoacetate, Rhodium catalystsBicyclo[6.1.0]nonyne (BCN) precursorsCatalyst-controlled diastereoselectivity. torontomu.ca
1,6-Diynes / 1,6-EnynesSulfonyl iodides, Blue LEDs / Chalcogens, Visible lightSubstituted five-membered heterocyclesMetal-free, photoinduced radical cascade cyclization. researchgate.net

Atom-Economical and Sustainable Synthetic Routes to this compound

An important strategy towards a more sustainable synthesis is the use of catalytic methods, which reduce the need for stoichiometric reagents. The synthesis of related bicyclic compounds has seen the application of catalytic processes. For example, the hydroformylation of bicyclo[4.3.0]nona-3,7-diene using synthesis gas in the presence of transition metal catalysts is a key step in the production of dicarboxylic acids. google.com This approach, which incorporates carbon monoxide directly into the molecule, is inherently atom-economical.

Another avenue for sustainable synthesis is the use of readily available and renewable starting materials. While the direct synthesis of this compound from renewable feedstocks is not yet established, the broader field of chemical synthesis is actively exploring such transformations.

The development of catalytic, enantioselective transannular reactions represents a powerful tool for constructing complex polycyclic systems in a minimum number of steps. ehu.es Such cascade reactions, which form multiple bonds in a single operation, are highly atom-economical and can lead to significant reductions in waste generation. The application of these principles to the synthesis of this compound could involve the design of a catalytic cascade process starting from a simple, readily available precursor.

While specific, documented atom-economical and sustainable synthetic routes for this compound are currently limited in the scientific literature, the following table outlines general strategies and examples from related systems that could guide future research in this area.

Sustainability PrincipleSynthetic StrategyPotential Application to this compound
Atom Economy Catalytic C-H activation and functionalizationDirect introduction of substituents onto a pre-formed this compound core, avoiding the use of protecting groups and reducing step count.
Tandem or cascade reactionsA one-pot synthesis from a simple acyclic or monocyclic precursor that forms the bicyclic system and introduces desired functionality simultaneously.
Use of Catalysis Transition metal catalysis (e.g., Rh, Co, Pd)Development of a catalytic cyclopropanation of a suitable cyclooctatriene or a related ring-closing metathesis reaction to form the this compound skeleton. 182.160.97rice.edu
BiocatalysisEnzymatic resolution of chiral intermediates or the use of engineered enzymes to catalyze key bond-forming reactions with high selectivity and under mild conditions.
Use of Renewable Feedstocks Derivatization of biomass-derived platform moleculesExploring synthetic pathways that start from molecules obtained from renewable resources to build the C9 backbone of the target compound.
Benign Solvents and Conditions Use of water or other green solventsPerforming key synthetic steps in environmentally friendly solvents and at ambient temperature and pressure to reduce energy consumption and solvent waste.

Reactivity and Mechanistic Pathways of Bicyclo 6.1.0 Nona 1,6 Diene

Thermal Rearrangements of Bicyclo[6.1.0]nona-1,6-diene

Under thermal conditions, this compound and its derivatives undergo a cascade of rearrangements. These reactions are governed by the principles of orbital symmetry and kinetic control, leading to a variety of structural isomers. The specific pathways followed are highly dependent on the substitution pattern and the reaction temperature.

Sigmatropic Shifts Involving the this compound Core

Beyond the Cope rearrangement, the this compound system can undergo other sigmatropic shifts. A notable example is the "walk rearrangement," which is a migration of the divalent cyclopropane (B1198618) group around the periphery of the larger ring. wikipedia.org This can be classified as a [1,n]-sigmatropic shift. In bicyclic nonatrienes, acs.orgthieme-connect.de-sigmatropic shifts proceed via an antarafacial pathway, as predicted by the Woodward-Hoffmann rules. wikipedia.org

Furthermore, hydrogen migrations are prevalent. In the closely related Bicyclo[6.1.0]nona-2,4-diene, a competition exists between a standard acs.orgacs.org-hydrogen shift, which maintains the bicyclic core, and a homo- acs.orgacs.org-hydrogen shift. thieme-connect.de The latter pathway involves the opening of the cyclopropane ring to form cyclonona-1,3,6-triene. At 160°C, both processes occur concurrently, leading to an equilibrium mixture of isomers. thieme-connect.de This type of reactivity highlights the potential for this compound to undergo analogous hydrogen shifts, leading to complex product mixtures.

Transannular Cyclizations and Their Mechanisms

Transannular reactions are intramolecular reactions that occur between two non-adjacent atoms within a medium or large ring. The nine-membered ring of this compound is conformationally flexible, allowing distant parts of the molecule, such as one of the double bonds and the cyclopropane ring, to approach each other in space. This proximity can facilitate thermally induced transannular cyclizations.

These reactions are driven by the release of transannular strain and the formation of more stable, often polycyclic, systems. The mechanism typically involves the formation of a new bond across the ring. For example, in the solvolysis of related endo-9-tosyloxy-cis-bicyclo[6.1.0]nonane, a transannular C-C bond formation occurs concurrently with the departure of the leaving group and the disrotatory opening of the cyclopropane ring, leading to a cis-cyclononene derivative. tue.nl While not a purely thermal rearrangement, this demonstrates the propensity of the bicyclo[6.1.0]nonane skeleton to undergo intramolecular ring closures. The formation of bicyclo[4.2.1]nona-2,4,7-triene from the thermal decomposition of the sodium salt of (2,4,6-cycloheptatrien-1-yl)acetaldehyde tosylhydrazone is believed to proceed through a highly strained tetracyclic intermediate, showcasing a complex cascade involving transannular interactions. oup.com

Photochemical Transformations of this compound

Irradiation with ultraviolet light provides an alternative pathway for the rearrangement of this compound. Photochemical reactions proceed from an electronically excited state and are governed by a different set of orbital symmetry rules than their thermal counterparts. This often results in the formation of products that are not accessible under thermal conditions.

Photoinduced Cycloadditions and Isomerizations

Upon photochemical excitation, this compound can undergo a variety of isomerizations and intramolecular cycloadditions. In related systems, such as the benzo derivative of bicyclo[6.1.0]nona-2,4,6-triene, photolysis leads to a complex mixture of products arising from valence bond isomerization. oup.com For the parent C₉H₁₀ hydrocarbon, Bicyclo[6.1.0]nona-2,4-diene, photochemical wikipedia.orgacs.org-hydrogen shifts can occur, a process that is thermally forbidden but photochemically allowed. ulaval.ca

Intramolecular [2π+2π] cycloadditions are also a common feature in the photochemistry of bicyclic dienes. The spatial proximity of the double bonds in certain conformations of this compound could facilitate such a cycloaddition, leading to the formation of a tricyclic isomer with a cyclobutane (B1203170) ring. The photolysis of Bicyclo[3.3.1]nona-3,7-diene-2,6-dione, for example, results in the formation of a tetracyclic dione (B5365651) through successive 1,2-acyl shifts, which is a type of photoinduced isomerization. rsc.org Photoinduced cycloadditions have also been observed in reactions of bicyclopropylidene with quinones, leading to diverse polycyclic compounds. researchgate.net

Electronically Excited State Dynamics of this compound

The outcome of a photochemical reaction is dictated by the dynamics on the electronically excited state potential energy surface. Upon absorption of a photon, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From here, it can undergo several processes: fluoresce back to the ground state, undergo a chemical reaction on the S₁ surface, or undergo intersystem crossing to a triplet state (T₁).

Reactions on the excited state surface are often characterized by very small activation barriers. The shape of the potential energy surface, including the presence of conical intersections and excited-state minima, determines the reaction pathway and product distribution. For instance, the photochemical interconversion of cis- and trans-bicyclo[6.1.0]nona-2,4,6-triene involves a nine-electron radical anion where delocalization is governed by the symmetry of the excited state orbitals. sci-hub.se The dynamics of these processes can be incredibly fast, occurring on the femtosecond to picosecond timescale. The study of these ultrafast dynamics helps to create a real-space representation of the evolving molecular structure during the reaction. acs.org The interplay between different excited states and their decay pathways is crucial in determining the final photoproducts.

Transition Metal-Catalyzed Reactions of this compound

The strained nature of this compound makes it an excellent substrate for a range of transition metal-catalyzed reactions. These transformations often involve the cleavage of the strained cyclopropane ring or interactions with the diene system, leading to a variety of molecular architectures.

Ring-Opening Metathesis Polymerization (ROMP) Potential of this compound Analogs

Ring-Opening Metathesis Polymerization (ROMP) is a powerful polymerization technique driven by the relief of ring strain in cyclic olefins. youtube.com While direct studies on the ROMP of this compound are not extensively documented, the reactivity of analogous strained bicyclic systems provides insight into its potential. The reactivity of cycloalkenes in ROMP generally decreases as the ring size increases due to lower ring strain. youtube.com However, the presence of the fused cyclopropane ring in this compound introduces significant strain, which is a key driving force for ROMP.

Highly strained cyclic olefins such as norbornenes and cyclobutenes are ideal monomers for ROMP. youtube.com The polymerization is typically initiated by transition metal catalysts, such as those based on ruthenium and molybdenum. youtube.com For instance, substituted bicyclo[2.2.2]octadienes undergo ROMP to form poly(1,4-phenylenevinylene) precursors. acs.org Similarly, bicyclo[3.2.0]heptene can be polymerized via a living ROMP mechanism using a ruthenium alkylidene complex. acs.org

Given that bicyclic compounds with strained rings are amenable to ROMP, it is plausible that analogs of this compound could serve as monomers for this type of polymerization. The specific substitution pattern on the bicyclic core would likely influence the polymerization kinetics and the properties of the resulting polymer. For example, functional groups can be incorporated into polymers through the ROMP of functionalized bicyclic monomers. nih.govrsc.org

Metal-Catalyzed Cycloisomerizations and Rearrangements

Transition metal catalysts can induce skeletal rearrangements and cycloisomerizations of this compound and its derivatives, leading to the formation of various cyclic and bicyclic isomers. These reactions are often driven by the release of ring strain and the formation of more stable products.

For example, the thermal rearrangements of bicyclo[n.1.0]polyenes, including bicyclo[6.1.0]nona-2,4,6-triene, have been studied computationally and experimentally. nih.gov These studies reveal that the reaction pathways can be complex, involving pericyclic and non-pericyclic processes. nih.gov In the presence of transition metals, these rearrangements can be facilitated and directed towards specific products.

Transition-metal-catalyzed cycloisomerizations of 1,6-dienes are well-established methods for constructing cyclic compounds. acs.orgnih.gov Catalysts based on palladium, rhodium, and other transition metals can promote the cyclization of dienes to form five- and six-membered rings. acs.orgresearchgate.net For instance, palladium(II) complexes can catalyze the rearrangement of bicyclo[6.1.0]non-4-ene. In a related example, silver ion-assisted ring expansion of 9,9-dibromobicyclo[6.1.0]non-4-ene in the presence of tert-butyl alcohol yields trans,cis-2-bromo-3-tert-butoxycyclonona-1,6-diene. tue.nl

The reaction of cis-bicyclo[6.1.0]nona-2,4,6-triene with palladium chloride complexes leads to the formation of [(2,3,6,7-η⁴-polyolefin)PdCl₂] adducts. researchgate.net Furthermore, chromium, molybdenum, and tungsten complexes of bicyclo[6.1.0]nona-2,4,6-triene have been synthesized and their rearrangement mechanisms studied. acs.org These findings suggest that this compound would also be susceptible to a variety of metal-catalyzed rearrangements, providing access to a diverse range of cyclic and bicyclic structures. A metal-catalyzed intermolecular [5+2] cycloaddition followed by a Nazarov cyclization has been developed to access the bicyclo[5.3.0]decane skeleton. nih.gov

Catalytic Hydrogenation and Hydrofunctionalization Pathways

The double bonds in this compound can be selectively reduced through catalytic hydrogenation. The selectivity of this reaction depends on the catalyst used and the reaction conditions. In the hydrogenation of alicyclic dienes, palladium catalysts are often employed to achieve selective reduction of one double bond. scispace.comrcsi.science

The reactivity of different double bonds in a diene can vary, allowing for chemoselective hydrogenation. For instance, in the hydrogenation of 5-vinyl-2-norbornene, the endocyclic double bond is generally more reactive than the exocyclic vinyl group. rcsi.science For this compound, the relative reactivity of the two double bonds in the eight-membered ring would determine the initial product of hydrogenation. The steric and electronic environment of each double bond, as well as its coordination to the catalyst surface, will influence the reaction pathway. rsc.org

Hydrofunctionalization, the addition of an H-X bond across a double bond, is another important transformation. While specific examples for this compound are scarce, the principles of hydrofunctionalization of other dienes can be applied. For example, the hydroamination or hydroalkoxylation of dienes can be catalyzed by transition metals, leading to the formation of functionalized cyclic products. The regioselectivity of these reactions is a key consideration.

Selectivity in Metal-Catalyzed Transformations of this compound

Selectivity is a critical aspect of the transition metal-catalyzed reactions of this compound. This includes chemoselectivity (which functional group reacts), regioselectivity (where the reaction occurs), and stereoselectivity (the spatial arrangement of the product).

In catalytic hydrogenation, chemoselectivity between the two double bonds is a key issue. The use of specific catalysts and reaction conditions can favor the hydrogenation of one double bond over the other. For example, ligand-modified palladium nanoparticles have shown high substrate selectivity in alkene hydrogenation and isomerization. rsc.org Similarly, ruthenium nanoparticles on a CO₂-responsive support can act as adaptive catalysts for the selective hydrogenation of bicyclic heteroaromatics. nih.gov

In metal-catalyzed rearrangements and cycloisomerizations, both regio- and stereoselectivity are important. The choice of metal catalyst and ligands can influence the reaction pathway and the structure of the resulting products. For example, in the nickel-catalyzed difunctionalization of norbornene derivatives, high levels of stereo- and regioselectivity can be achieved. beilstein-journals.org The stereochemical outcome of these reactions is often dictated by the geometry of the substrate and the catalyst.

Nitrene-transfer reactions to olefins, such as aziridination, mediated by first-row transition metal catalysts can also exhibit selectivity. For instance, with cis-cyclooctene, the corresponding aziridine (B145994) is the sole product, as allylic amination is hampered. mdpi.com The selectivity of H/D exchange reactions catalyzed by metal nanoparticles is influenced by the metal, the ligand shell, and the substrate structure. researchgate.net

Pericyclic Reactions Involving the Diene Moiety of this compound

The conjugated diene system within the eight-membered ring of this compound can participate in pericyclic reactions, most notably the Diels-Alder reaction. These reactions provide a powerful tool for the construction of complex polycyclic systems.

Diels-Alder Reactions and Chemo/Regioselectivity

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. organic-chemistry.org The diene moiety in this compound can react with various dienophiles to yield polycyclic adducts. The reactivity in Diels-Alder reactions is generally enhanced by electron-donating groups on the diene and electron-withdrawing groups on the dienophile. lumenlearning.com

When a cyclic diene is used, a bridged bicyclic product is formed. jove.com The stereochemistry of the product can be either endo or exo. In many cases, the endo product is kinetically favored due to secondary orbital interactions. jove.com

Regioselectivity becomes important when both the diene and the dienophile are unsymmetrical. The outcome is governed by the electronic properties of the substituents. masterorganicchemistry.com Generally, the reaction proceeds to form the "ortho" or "para" substituted products, while the "meta" product is disfavored. wikipedia.org This can be rationalized by considering the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile). organic-chemistry.org

While specific Diels-Alder reactions of this compound are not widely reported, studies on analogous systems provide valuable insights. For example, sulfur-containing exo-bicyclic dienes have been synthesized and their Diels-Alder reactions investigated, leading to thiacycle-fused polycyclic systems with high diastereoselectivity. acs.org Furthermore, a Diels-Alder based route has been developed for the synthesis of angularly functionalized bicyclic structures. nih.gov The reactivity of the related trans-Bicyclo[6.1.0]nona-2,4,6-triene in cycloaddition reactions has also been noted. ontosight.ai The inverse-electron-demand Diels-Alder reaction of endo-bicyclo[6.1.0]non-4-yn-9-ylmethanol has also been studied. acs.org

Table of Catalysts and Reactions

Reaction TypeCatalyst/ReagentSubstrate TypeProduct TypeReference
Ring-Opening Metathesis Polymerization (ROMP)Ruthenium or Molybdenum alkylidenesStrained bicyclic olefinsPolymers youtube.comacs.orgacs.org
Cycloisomerization/RearrangementPalladium(II) complexesBicyclo[6.1.0]non-4-eneRearranged isomers tue.nl
Cycloisomerization/RearrangementSilver(I) salts9,9-Dibromobicyclo[6.1.0]non-4-eneRing-expanded products tue.nl
Catalytic HydrogenationPalladiumAlicyclic dienesCycloalkenes scispace.comrcsi.science
Diels-Alder ReactionThermal or Lewis AcidBicyclic dienesPolycyclic adducts acs.orgnih.gov

[2+2] and [2+2+2] Cycloadditions

The double bonds in this compound can participate in cycloaddition reactions. While information on [2+2] cycloadditions of this specific diene is limited, the related bicyclo[6.1.0]nona-2,4,6-triene is known to undergo such reactions. For instance, the reaction of dienophiles with cis-bicyclo[6.1.0]nonatriene can lead to [2+2] adducts. acs.orgacs.org The potential for [2+2+2] cycloadditions is also recognized, particularly in rhodium-catalyzed reactions of 1,6-diynes, which offer a strategy for forming complex cyclic systems. researchgate.net

Electrophilic and Nucleophilic Additions to the Double Bonds of this compound

The double bonds of this compound are susceptible to both electrophilic and nucleophilic attack. Electrophilic addition, such as bromination, has been studied in cyclic allenes, which are structurally related. researchgate.net The mechanism of these additions can be influenced by the strain of the ring system and the nature of the solvent. researchgate.net Nucleophilic additions can also occur, for example, in the context of synthesizing derivatives of bicyclo[6.1.0]nona-3,5-diene, where nucleophilic attack is a key step. researchgate.netmdpi.com

Reactions Involving the Cyclopropane Ring of this compound

The highly strained cyclopropane ring is a key site of reactivity in this compound.

The cyclopropane ring can undergo ring-opening reactions under various conditions, often initiated by electrophiles or through thermal processes. For example, silver ion-assisted ring expansion of related geminal dibromobicyclo[n.1.0]alkanes leads to the formation of medium-sized rings. tue.nl The stereochemistry of the ring-opening is often disrotatory, following the Woodward-Hoffmann rules for a two-electron system. tue.nl Pyrolytic transformations of this compound also lead to rearranged products through ring-opening pathways. rice.eduacs.org

Table 1: Products from Ring-Opening Reactions of Bicyclo[6.1.0]nonane Derivatives
Starting MaterialReagents/ConditionsMajor Product(s)Reference(s)
9,9-dibromobicyclo[6.1.0]non-4-eneAgClO4, t-BuOHtrans,cis-2-bromo-3-tert-butoxycyclonona-1,6-diene tue.nl
9,9-dibromobicyclo[6.1.0]nonaneAgNO3, MeCNcis- and trans-cyclonon-1-en-3-yl nitrate tue.nl
This compoundPyrolysisRearranged isomers rice.eduacs.org
9-endo-Methyl-9-exo-bromo-cis-bicyclo[6.1.0]nona-2,4,6-trieneBuLi, MeINot specified tue.nl

The significant ring strain in this compound is a major driving force for its chemical transformations. ehu.es The strain energy of the parent bicyclo[6.1.0]nonane is a subject of thermochemical studies. nist.govnih.gov The release of this strain energy thermodynamically favors reactions that involve the opening of the cyclopropane ring. ehu.esrsc.orgnih.gov The thermochemistry of rearrangements of related bicyclo[n.1.0]alka-1,n-dienes is markedly controlled by ring size. researchgate.net

Radical Reactions and Spin Chemistry of this compound

This compound and its derivatives can participate in radical reactions. The formation of the monohomocyclooctatetraene anion radical from bicyclo[6.1.0]nona-2,4,6-triene has been studied using electron spin resonance (ESR) spectroscopy. sci-hub.se The coupling constants of this radical anion were found to be relatively insensitive to changes in solvent, temperature, and counterion. sci-hub.se The pyrolysis of this compound can also proceed through diradical intermediates. 182.160.97 An ESR study has also investigated the barriers to internal rotation in related radical species. acs.org

Theoretical and Computational Investigations of Bicyclo 6.1.0 Nona 1,6 Diene

Quantum Chemical Characterization of Electronic Structure and Bonding in Bicyclo[6.1.0]nona-1,6-diene

Quantum chemical calculations provide a fundamental understanding of the electronic structure and bonding within this compound. The molecule consists of a nine-membered ring fused to a cyclopropane (B1198618) ring, with two double bonds within the larger ring. This arrangement leads to significant ring strain and unusual bonding characteristics.

Computational studies, often employing methods like Density Functional Theory (DFT) and ab initio calculations, can elucidate the nature of the orbitals involved in bonding. For instance, the hybridization of the carbon atoms in the cyclopropane ring deviates significantly from the ideal sp³ hybridization, leading to "bent" or "banana" bonds. The double bonds in the nine-membered ring also experience geometric constraints that affect their electronic properties.

Natural Bond Orbital (NBO) analysis is a common computational technique used to analyze the delocalization of electron density and the nature of bonding interactions. In this compound, NBO analysis can quantify the extent of interaction between the cyclopropane ring orbitals and the π-system of the diene, providing insights into potential through-bond or through-space interactions.

Conformational Analysis and Strain Energy Calculations for this compound

The nine-membered ring of this compound is highly flexible, allowing for a multitude of possible conformations. Computational methods are essential for identifying the lowest energy conformers and understanding the energetic barriers between them. These calculations typically involve systematically exploring the potential energy surface by varying key dihedral angles.

The strain energy of this compound is a critical factor governing its reactivity. It can be calculated computationally by comparing the heat of formation of the molecule to that of a hypothetical strain-free reference compound. Different levels of theory, such as G4 and W1BD, can be used to estimate the gas-phase standard state enthalpies of formation, which are then used to derive the strain energy. acs.org For example, the calculated enthalpy of formation for trans-bicyclo[6.1.0]nona-2,4,6-triene, a related compound, is 344.7 kJ·mol⁻¹ at the W1BD level of theory. acs.org

Table 1: Calculated Enthalpies of Formation for Related Bicyclic Compounds This table is interactive. Users can sort the data by clicking on the column headers.

Compound Experimental ΔfH°(g) (kJ·mol⁻¹) G4 Calculated ΔfH°(g) (kJ·mol⁻¹) W1BD Calculated ΔfH°(g) (kJ·mol⁻¹)
trans-Bicyclo[6.1.0]nona-2,4,6-triene 372.0 - 344.7
Bicyclo[3.2.1]octa-2,6-diene 158.0 to 159.0 - 148.3

Data sourced from reference acs.org

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is a powerful tool for investigating the mechanisms of reactions involving this compound. It allows for the detailed study of reaction pathways, including the characterization of transient species like transition states and intermediates.

Theoretical calculations can locate and characterize the transition state structures for various reactions of this compound, such as thermal rearrangements and metal-catalyzed isomerizations. By determining the geometry and energy of the transition state, chemists can gain insight into the activation energy and the factors that control the reaction rate. For instance, in the thermal rearrangements of related bicyclo[n.1.0]polyenes, methods like CASSCF and CASPT2 have been employed to study the pericyclic and nonpericyclic reaction pathways. acs.orgresearchgate.net

In catalytic processes, computational models can include the catalyst to understand its role in lowering the activation barrier. For example, studies on molybdenum-promoted sigmatropic rearrangements of bicyclo[6.1.0]nona-2,4,6-triene complexes have provided mechanistic insights. ucdavis.edu Similarly, the protonation of bicyclo[6.1.0]nonatrienemolybdenum tricarbonyl has been observed to lead to a π to σ rearrangement. unc.edu

Mapping the potential energy surface (PES) provides a comprehensive view of a chemical reaction. researchgate.net For reactions of this compound, the PES can reveal the intricate pathways connecting reactants, intermediates, transition states, and products. A key feature that can be uncovered through PES mapping is the existence of bifurcations, where a single transition state leads to multiple products. nih.govscispace.com This phenomenon is particularly relevant for complex rearrangements of bicyclic systems. nih.govscispace.com

For example, computational studies on the rearrangements of cis-bicyclo[6.1.0]nona-2,4,6-triene have shown the presence of bifurcations on the potential energy surface. nih.govscispace.com These studies often employ a combination of DFT and more advanced methods like CASSCF to accurately describe the electronic structure along the reaction coordinate. nih.govscispace.com

Aromaticity and Antiaromaticity Considerations in Derivatives of this compound

The concepts of aromaticity and antiaromaticity, which describe the unusual stability or instability of certain cyclic conjugated systems, can be relevant to the derivatives of this compound. scribd.comresearchgate.net While the parent molecule is not aromatic, certain reactions or substitutions could lead to species with aromatic or antiaromatic character.

Computational methods are essential for quantifying aromaticity. Nucleus-Independent Chemical Shift (NICS) is a widely used magnetic criterion for aromaticity, where negative values inside a ring indicate aromaticity and positive values suggest antiaromaticity. acs.org Other criteria include energetic (aromatic stabilization energy), geometric (bond length equalization), and electronic (delocalization indices) measures. scribd.com

For instance, the formation of a carbocation or carbanion from a derivative of this compound could result in a system with 4n+2 or 4n π-electrons, respectively, potentially leading to homoaromatic or homoantiaromatic character. wikipedia.org Homoaromaticity refers to the situation where a saturated center interrupts the conjugation, but the system still exhibits aromatic stabilization. wikipedia.org Hyperconjugative interactions with substituents can also induce aromatic or antiaromatic character in a diene system. researchgate.net

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. researchgate.net For this compound, MD simulations can be used to explore its conformational landscape and to simulate reaction dynamics.

In conformational analysis, MD simulations can reveal the dynamic interconversion between different conformers, providing a more realistic picture than static calculations. In the context of reaction mechanisms, MD simulations, particularly ab initio molecular dynamics (AIMD), can follow the trajectory of a reaction as it evolves over time. This is especially important for reactions that may exhibit non-statistical dynamic effects, where the outcome of the reaction is not solely determined by the energies of the transition states. researchgate.net Such effects can be significant in the rearrangements of complex molecules like this compound and its derivatives. acs.org

Advanced Spectroscopic and Spectrometric Characterization in Mechanistic Elucidation of Bicyclo 6.1.0 Nona 1,6 Diene Reactions

Dynamic Nuclear Magnetic Resonance (DNMR) for Conformational Exchange and Reaction Kinetics

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful tool for investigating the conformational exchange processes and reaction kinetics of bicyclo[6.1.0]nona-1,6-diene and its analogues. The thermal rearrangement of the bicyclo[6.1.0]nona-2,4-diene system to cis-cis-cis-cyclonona-1,4,7-triene can be monitored by NMR, revealing an equilibrium mixture containing 8-9% of the bicyclic compound at temperatures between 150-180°C. acs.org

Furthermore, DNMR has been instrumental in studying the degenerate Cope-like rearrangements in related systems. For instance, the diastereomeric 9-methyl- and 4,9-dimethyl-cis-bicyclo[6.1.0]nona-2,4,6-triene-9-carbonitriles exhibit a degenerate bicyclo[6.1.0]nonatriene rearrangement. researchgate.net This process was experimentally verified in the dimethyl derivatives, where the interconversion occurs stereospecifically with inversion of configuration at the migrating C-9 carbon, as predicted by the Woodward-Hoffmann rules. researchgate.net

Time-Resolved Spectroscopy for Elucidating Reaction Intermediates

Time-resolved spectroscopic techniques are crucial for the direct observation and characterization of transient intermediates in the reactions of this compound. While specific time-resolved studies on the parent diene are not extensively detailed in the provided results, the investigation of related systems highlights the potential of these methods. For example, in the photolysis of bicyclo[6.1.0]nona-2,4,6-triene-9-carboxaldehyde tosylhydrazone salt, a number of transient species are proposed to explain the formation of the observed products. acs.org The application of techniques like flash photolysis coupled with UV-Vis or infrared spectroscopy could provide direct evidence for the existence and structure of such short-lived intermediates.

X-ray Crystallography of this compound Derivatives for Structural Confirmation and Bond Length Analysis

X-ray crystallography provides definitive structural information, including bond lengths and angles, which is essential for understanding the reactivity of this compound derivatives. The crystal structure of metal complexes of bicyclo[6.1.0]nona-2,4,6-triene, such as those with chromium, molybdenum, and tungsten, have been determined, offering insights into their rearrangement mechanisms. arxiv.orgresearchgate.net For instance, the X-ray structure of 9-phenyl-9-phosphabicyclo[6.1.0]nona-2,4,6-triene was crucial for its correct identification. researchgate.net The structural data from these studies can be used to correlate geometric parameters with reactivity and to validate computational models.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis for Complex Reaction Mixtures

High-resolution mass spectrometry (HRMS) is indispensable for the analysis of complex reaction mixtures involving this compound, allowing for the precise determination of elemental compositions of products and intermediates. The fragmentation patterns observed in the mass spectra can provide valuable structural information. For example, in the thermal decomposition of the tosylhydrazone salt of bicyclo[6.1.0]nona-2,4,6-triene-9-carboxaldehyde, mass spectrometry was used to identify the products formed. acs.org GC-MS analysis has also been employed to identify derivatives like 9-methoxybicyclo[6.1.0]nona-2,4,6-triene in methanolic extracts. researchgate.net The fragmentation of a mass-spectrometrically generated cis-bicyclo[6.1.0]nona-2,4,6-triene ion-radical has been studied, revealing a cyclization to a hydrofluorene species. pitt.edu

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignments of Enantiomerically Pure Derivatives

Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are vital for assigning the absolute configuration of enantiomerically pure derivatives of this compound and related systems. While direct CD/ORD studies on the parent diene are not prevalent in the search results, the application of these techniques to similar bicyclic compounds underscores their importance. For example, the chiroptical properties of enantiomerically pure bicyclo[3.3.1]nona-2,6-diene-2,6-dicarbonitrile and related acids have been studied using CD spectroscopy and theoretical computations. researchgate.net These studies reveal that the chromophores are predisposed to transannular through-space interactions due to the favorable conformation of the bicyclic skeleton. researchgate.net Such analyses, when applied to chiral derivatives of this compound, can provide crucial stereochemical information.

Vibrational Spectroscopy (Advanced IR/Raman) for In Situ Reaction Monitoring and Mechanistic Insights

Vibrational spectroscopy, including advanced infrared (IR) and Raman techniques, offers a powerful means for in situ monitoring of reactions involving this compound and for gaining mechanistic insights. The infrared spectra of related bicyclic compounds have been determined on neat samples. acs.org Fourier Transform Infrared Spectroscopy (FTIR) has been used to identify functional groups in extracts containing derivatives like bicyclo[6.1.0]nona-2,4,6-trien-9-yl methyl ether. nih.gov The application of in situ IR or Raman spectroscopy would allow for the real-time tracking of reactant consumption and product formation, providing kinetic data and potentially identifying reaction intermediates through their characteristic vibrational frequencies. For instance, the synthesis of bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde derivatives has been characterized using IR spectroscopy to confirm the presence of key functional groups at each step. mdpi.comresearchgate.net

Data Tables

Table 1: Spectroscopic Data for Bicyclo[6.1.0]nonane Derivatives

CompoundSpectroscopic TechniqueKey FindingsReference
Bicyclo[6.1.0]nona-2,4-dieneNMRIn equilibrium with cis-cis-cis-cyclonona-1,4,7-triene at 150-180°C. acs.org
9-Methyl-cis-bicyclo[6.1.0]nona-2,4,6-triene-9-carbonitrileDNMRExhibits degenerate rearrangement with inversion at C-9. researchgate.net
4,9-Dimethyl-cis-bicyclo[6.1.0]nona-2,4,6-triene-9-carbonitrileDNMRExhibits degenerate rearrangement with inversion at C-9. researchgate.net
Bicyclo[6.1.0]nona-2,4,6-triene metal complexes (Cr, Mo, W)X-ray CrystallographyProvides structural data for rearrangement mechanism studies. arxiv.orgresearchgate.net
9-Phenyl-9-phosphabicyclo[6.1.0]nona-2,4,6-trieneX-ray CrystallographyConfirmed the structure of the compound. researchgate.net
9-Methoxybicyclo[6.1.0]nona-2,4,6-trieneGC-MSIdentified in methanolic extracts. researchgate.net
Endo and Exo Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehydeIR SpectroscopyCharacterized functional groups during synthesis. mdpi.comresearchgate.net

Synthetic Utility and Applications of Bicyclo 6.1.0 Nona 1,6 Diene As a Molecular Platform

Bicyclo[6.1.0]nona-1,6-diene as a Precursor for Polycyclic Systems

The inherent ring strain and the presence of reactive π-bonds in this compound make it an excellent starting material for the synthesis of intricate polycyclic frameworks. These transformations are often facilitated by thermal or metal-catalyzed rearrangements and functionalization reactions.

Construction of Complex Ring Systems through Rearrangements

The thermal and metal-promoted isomerizations of this compound and its derivatives provide access to a variety of polycyclic systems. For instance, the pyrolysis of this compound can lead to different rearrangement products depending on the reaction conditions. rice.edu Transition metals, such as palladium(II), have been shown to catalyze the rearrangement of related bicyclo[6.1.0]nonene systems to form cyclononadienes. acs.orgacs.org

Furthermore, the introduction of heteroatoms into the bicyclic framework can lead to novel phosphonin oxides through rearrangement and oxidation of the corresponding phosphine (B1218219) derivatives. duke.edu Mechanistic studies on molybdenum-promoted sigmatropic rearrangements of related bicyclo[6.1.0]nona-2,4,6-triene complexes have also been a subject of interest. ucdavis.edu

Access to Novel Carbon Scaffolds via Functionalization of this compound

The functionalization of the this compound skeleton opens up pathways to a diverse range of novel carbon scaffolds. Cycloaddition reactions are a powerful tool in this regard. For example, the reaction of related bicyclo[6.1.0]nona-2,4,6-triene with dienophiles like 4-phenyl-1,2,4-triazoline-3,5-dione (B120352) and tetracyanoethylene (B109619) leads to the formation of complex adducts. uni-wuerzburg.deacs.org

The synthesis of functionalized bicyclo[6.1.0]nonane derivatives, which can be precursors to dienes, has been achieved through methods like the monobromination of 1,5-cyclooctadiene (B75094) followed by cyclopropanation. nih.gov These functionalized intermediates can then undergo further transformations to build more complex molecular structures.

Role of this compound in Macrocycle Synthesis

Macrocycles are of significant interest in supramolecular chemistry and materials science. beilstein-journals.org While direct applications of this compound in macrocycle synthesis are not extensively documented in the provided search results, its derivatives and related structures serve as key building blocks. For instance, the ring expansion of bicyclic systems derived from cyclododecene, a larger homologue, has been utilized in the synthesis of macrocyclic enones, which are precursors to valuable compounds like muscone. nih.gov This suggests the potential for similar strategies starting from this compound to access nine-membered ring-containing macrocycles.

The synthesis of tetra-aza macrocycles complexed with various metals has been reported, highlighting the importance of macrocyclic structures in coordination chemistry. rsc.org The principles of constructing these large rings could potentially be adapted to incorporate the bicyclo[6.1.0]nonane framework.

Polymer Chemistry Applications Deriving from this compound

The reactivity of this compound and its derivatives also lends itself to applications in polymer chemistry, particularly in the creation of specialty polymers with unique properties.

Monomer for Specialty Polymers

The strained nature of the bicyclo[6.1.0]nonane system makes it a candidate for ring-opening metathesis polymerization (ROMP), a powerful technique for synthesizing polymers with controlled architectures. While direct polymerization of this compound is not detailed in the provided results, the related compound 1,8-nonadiene (B1346706) is noted for its use in the production of polymers and as a monomer for plastics, resins, and elastomers. guidechem.com This suggests that this compound, with its inherent reactivity, could be a valuable monomer for creating polymers with specific thermal or mechanical properties. The related cyclonona-1,2,6-triene (B75190) is also mentioned as having potential applications in polymer chemistry for creating novel polymers for coatings and advanced materials.

Cross-linking Agents

The diene functionality within the this compound structure makes it a potential candidate as a cross-linking agent in polymer synthesis. Cross-linking is crucial for modifying the properties of polymers, such as increasing their rigidity, durability, and thermal stability. The ability of dienes to participate in various addition and cycloaddition reactions allows for the formation of network structures between polymer chains. 182.160.97

The use of strained alkynes like bicyclo[6.1.0]non-4-yne (BCN) in bioconjugation and labeling, a field with parallels to polymer cross-linking, highlights the reactivity of this bicyclic system. acs.orgtorontomu.ca This reactivity could be harnessed to create cross-linked polymer networks with tailored properties.

Exploitation of Strain in this compound for Triggered Release or Activation in Materials Science

The unique structural arrangement of this compound, featuring a fusion of a cyclopropane (B1198618) and a cyclooctadiene ring, results in considerable ring strain. This stored potential energy can be harnessed as a driving force for controlled chemical transformations, making it a candidate for applications in materials science where a triggered response is desired. The activation of this molecule would lead to a release of this strain through isomerization or ring-opening reactions, which can be engineered to trigger a secondary event, such as the release of an encapsulated molecule or a change in material properties.

The activation of such strained systems can typically be initiated by external stimuli, including heat, light, or mechanical force. For instance, thermal activation can induce pericyclic reactions, leading to rearrangements that alter the molecular structure and, consequently, the properties of a material in which it is incorporated. While specific studies on this compound are not extensively documented, research on analogous compounds like cis-Bicyclo[6.1.0]nona-2,4,6-triene demonstrates the propensity of these systems to undergo thermal rearrangements. researchgate.net Such rearrangements are driven by the release of the high ring strain associated with the fused cyclopropane ring.

In the context of materials science, this compound could be integrated into a polymer backbone or as a pendant group. The application of a specific stimulus would then trigger the isomerization of the bicyclic moiety. This transformation could be designed to cleave a bond connecting a payload (e.g., a drug, a dye, or a catalyst) to the polymer, thus achieving a controlled release.

Another potential application lies in the development of mechanochemically responsive materials. The application of mechanical force, such as ultrasound, could be used to selectively induce the ring-opening of the strained this compound unit within a polymer chain. This can lead to changes in the polymer's mechanical properties or the activation of a latent chemical function. While the mechanochemical behavior of this specific diene has not been detailed, the principle of using mechanical force to trigger chemical reactions in strained cyclic molecules is a growing field of interest.

The diene functionality in this compound also presents opportunities for its use as a "masked" diene. In its stable form, the diene's reactivity might be tempered. However, a triggered rearrangement could expose a more reactive diene, ready to participate in a subsequent reaction, such as a Diels-Alder cycloaddition. researchgate.net This could be utilized for on-demand cross-linking of polymers or the activation of a self-healing process in a material.

While the conceptual applications are promising, the realization of these ideas requires further dedicated research into the synthesis of this compound-containing materials and a thorough investigation of their response to various stimuli. The table below lists the key compounds relevant to the discussion of strained bicyclic systems and their potential applications.

Derivatives, Analogs, and Structure Reactivity Relationships in the Bicyclo 6.1.0 Nona 1,6 Diene Family

Systematic Modification of the Bicyclo[6.1.0]nona-1,6-diene Core

Systematic modifications of the this compound framework often begin with functionalization at the C9 position of the cyclopropane (B1198618) ring or by altering the substitution pattern on the eight-membered ring. A common strategy involves the synthesis of derivatives starting from 1,5-cyclooctadiene (B75094). For instance, monobromination of 1,5-cyclooctadiene followed by cyclopropanation with ethyl diazoacetate yields endo and exo ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylates. mdpi.comresearchgate.net Subsequent bis-dehydrobromination using a base like 1,8-diazabicyclo oup.comrsc.orgundec-7-ene (DBU) generates the corresponding endo and exo ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylates. mdpi.comresearchgate.net These esters can then be reduced to the corresponding alcohols and subsequently oxidized to aldehydes, providing key intermediates for further transformations. mdpi.comresearchgate.net

Another significant modification involves the introduction of an alkyne functionality to create bicyclo[6.1.0]nonyne (BCN) derivatives. rsc.orgnih.gov These strained cycloalkynes are valuable reagents in bioorthogonal chemistry, particularly in strain-promoted alkyne-azide cycloaddition (SPAAC) reactions. The synthesis of BCN derivatives often involves bromination of an alkene precursor followed by elimination to form the alkyne. nih.gov These BCN scaffolds can be further functionalized, for example, by creating carbamate (B1207046) or amide linkages to other molecules, enabling their incorporation into complex systems like oligonucleotides. rsc.orgnih.gov

The tables below summarize the synthesis of some key derivatives of the bicyclo[6.1.0]nonane and bicyclo[6.1.0]nona-3,5-diene core structures.

Table 1: Synthesis of Substituted Bicyclo[6.1.0]nonane Derivatives

Starting MaterialReagentsProductKey TransformationReference
1,5-Cyclooctadiene1. Br₂ 2. Ethyl diazoacetate, CuSO₄endo/exo-Ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylateBromination and Cyclopropanation mdpi.comresearchgate.net
BCN-alkene precursorBromineDibromo-BCN intermediateBromination nih.gov

Table 2: Synthesis of Substituted Bicyclo[6.1.0]nona-3,5-diene Derivatives

Starting MaterialReagentsProductKey TransformationReference
endo/exo-Ethyl 4,5-dibromobicyclo[6.1.0]nonane-9-carboxylateDBUendo/exo-Ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylateBis-dehydrobromination mdpi.comresearchgate.net
endo/exo-Ethyl bicyclo[6.1.0]nona-3,5-diene-9-carboxylateLiAlH₄endo/exo-9-(Hydroxymethyl)bicyclo[6.1.0]nona-3,5-dieneReduction researchgate.net
endo/exo-9-(Hydroxymethyl)bicyclo[6.1.0]nona-3,5-dienePCCendo/exo-Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehydeOxidation mdpi.comresearchgate.net

Comparative Studies with Related Bicyclic and Cyclopropanated Systems

To better understand the unique properties of this compound, it is often compared with other bicyclic and cyclopropanated systems. For instance, the thermal rearrangements of bicyclo[6.1.0]nona-2,4,6-triene (BCN) have been studied alongside bicyclo[2.1.0]pentene (BCP) and bicyclo[4.1.0]hepta-2,4-diene (BCH). nih.gov These studies revealed that the ring-walk rearrangements of BCP and BCN are pericyclic reactions with a strong preference for inversion of configuration at the migrating carbon, whereas the rearrangement of BCH is nonpericyclic. nih.gov

The reactivity of this compound can also be contrasted with its saturated analog, bicyclo[6.1.0]nonane. nih.gov The presence of the diene system in the former introduces sites of unsaturation that are susceptible to a variety of reactions, such as Diels-Alder cycloadditions and electrocyclic reactions, which are not possible for the saturated counterpart.

Furthermore, comparison with other C9 bicyclic dienes, such as bicyclo[3.3.1]nona-2,6-diene, highlights differences in ring strain and conformational flexibility, which in turn affect their reactivity and suitability as ligands in catalysis. nih.govnih.gov

The following table provides a comparative overview of selected properties of this compound and related compounds.

Table 3: Comparative Properties of this compound and Related Systems

CompoundKey Structural FeatureCharacteristic ReactivityReference
This compoundFused cyclopropane and cyclooctadiene ringsElectrocyclic reactions, Diels-Alder reactions
Bicyclo[6.1.0]nonaneFused cyclopropane and cyclooctane (B165968) ringsRing-opening of cyclopropane nih.gov
Bicyclo[4.1.0]hepta-2,4-dieneFused cyclopropane and cycloheptadiene ringsNonpericyclic ring-walk rearrangements nih.gov
Bicyclo[3.3.1]nona-2,6-dieneBridged bicyclic dieneUsed as a chiral ligand in asymmetric catalysis nih.govrsc.org

Helical Chirality and Topologically Interesting Structures Derived from this compound

The non-planar, twisted conformation of the this compound skeleton can give rise to chiral structures. When appropriately substituted, these molecules can exhibit helical chirality, a type of chirality that arises from a helical, or screw-shaped, arrangement of atoms. This is a form of axial chirality where a set of ligands is held in a spatial arrangement that is not superposable on its mirror image. qmul.ac.uk

The solvolysis of exo-9-chlorobicyclo[6.1.0]nona-2,4,6-triene has been proposed to proceed through a (CH)₉⁺ intermediate that exhibits Möbius aromaticity. illinois.edu Computational studies have shown that the lowest energy conformer of this intermediate has a C₂-symmetric helical structure. illinois.edu This highlights how the bicyclo[6.1.0]nonatriene framework can be a precursor to topologically complex and theoretically significant species.

Furthermore, the ability to systematically introduce functional groups and control stereochemistry in the this compound family opens up avenues for the synthesis of other topologically interesting molecules. The diene moiety can participate in Diels-Alder reactions to construct more complex polycyclic systems, while the cyclopropane ring can undergo various ring-opening and rearrangement reactions to afford novel carbocyclic skeletons.

Future Research Directions and Unexplored Avenues for Bicyclo 6.1.0 Nona 1,6 Diene

Development of Novel Catalytic Systems for Bicyclo[6.1.0]nona-1,6-diene Transformations

The reactivity of this compound is dominated by its strained bicyclo[6.1.0]nonane core and the presence of two double bonds. While its thermal rearrangements have been documented, the application of modern catalytic systems to control its transformations is a significant area for future exploration. Research on analogous strained ring systems and dienes suggests that transition metal catalysis could unlock a diverse array of selective reactions.

Future investigations could focus on catalysts based on metals such as rhodium, palladium, and gold, which have shown remarkable efficacy in the cycloisomerization and rearrangement of other bicyclic systems. capes.gov.bracs.orgresearchgate.netmdpi.com For instance, rhodium(I) catalysts are known to promote the cycloisomerization of 1,6-allenynes to form bicyclic products and have been used in the rearrangement of other bicyclobutanes. cdnsciencepub.comclockss.org Similarly, palladium-catalyzed asymmetric allylic alkylation and cycloisomerization have been successfully employed for the synthesis of other bicyclodienes. researchgate.net The development of chiral ligands for these catalytic systems could enable enantioselective transformations of this compound, providing access to valuable chiral building blocks for organic synthesis.

A key challenge will be to control the regioselectivity and stereoselectivity of these transformations, given the multiple reactive sites within the molecule. The following table outlines potential catalytic systems and their expected transformations for this compound based on literature precedents for related compounds.

Table 1: Potential Catalytic Systems for this compound Transformations

Catalyst System Potential Transformation Rationale/Precedent
Rhodium(I) complexes with chiral phosphine (B1218219) ligands Asymmetric cycloisomerization, ring-opening Rh(I) is known to catalyze rearrangements of strained rings and cycloisomerization of dienes. capes.gov.brcdnsciencepub.comclockss.org
Palladium(0)/Palladium(II) with various ligands Cross-coupling reactions, carbocyclizations Palladium is a versatile catalyst for C-C bond formation and has been used in cascade reactions of other bicyclic systems. researchgate.netrsc.org
Gold(I)/Gold(III) catalysts Rearrangements, cycloadditions Gold catalysts are effective in activating alkynes and allenes, and could potentially interact with the strained double bonds of the diene. rice.edu
Cobalt(I) catalysts [6π + 2π] Cycloadditions Cobalt catalysts have been used for the cycloaddition of tropone (B1200060) derivatives to form bicyclic systems. acs.org

Integration of this compound in Flow Chemistry and Microreactor Systems

The synthesis and manipulation of highly reactive and strained molecules like this compound often present safety and scalability challenges in traditional batch processes. organicreactions.org Flow chemistry and microreactor technology offer significant advantages in this regard, including enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates and high-energy reactions. organicreactions.orgacs.org182.160.97

Future research should explore the integration of this compound chemistry into continuous flow systems. This would not only improve the safety and scalability of its synthesis and subsequent transformations but also potentially enable the exploration of new reaction pathways that are inaccessible under batch conditions. acs.org For example, the pyrolytic transformations of this compound, which require high temperatures, could be performed with much greater control and efficiency in a microreactor. rsc.orgnih.gov Furthermore, flow systems are ideally suited for photochemical reactions, opening up the possibility of exploring the photochemistry of this diene in a controlled and reproducible manner.

The translation of catalytic reactions involving this compound into flow would also be a significant step forward. The use of packed-bed reactors with immobilized catalysts could facilitate catalyst recycling and product purification, making these processes more sustainable and cost-effective. acs.org

Rational Design of Next-Generation this compound-Based Materials

The unique structural and electronic properties of this compound make it an intriguing monomer for the development of novel polymers and materials. The high ring strain of the bicyclo[6.1.0]nonane system could be harnessed as a driving force for ring-opening polymerization (ROP) or ring-opening metathesis polymerization (ROMP), leading to polymers with unique architectures and properties.

Future research in this area could focus on the controlled polymerization of this compound and its derivatives. The resulting polymers would possess a unique combination of cyclic and linear units, which could impart interesting thermal, mechanical, and optical properties. For instance, the polymerization of other bicyclic dienes has been shown to produce polymers with rigid hydrocarbon backbones. Current time information in Bangalore, IN. The diene functionality also offers the potential for post-polymerization modification, allowing for the introduction of various functional groups to tailor the material's properties for specific applications.

Moreover, the ability of this compound to undergo cycloaddition reactions could be exploited in the design of cross-linked materials and thermosets. acs.org The diene could act as a cross-linking agent, reacting with dienophiles to form a robust polymer network. The thermal reversibility of some cycloaddition reactions could also be explored to create self-healing or recyclable materials.

Advanced Spectroscopic Probes for Real-Time Reaction Dynamics of this compound

A deeper understanding of the reaction mechanisms and dynamics of this compound is crucial for the rational design of new reactions and materials. Advanced spectroscopic techniques can provide unprecedented insights into the transient intermediates and transition states that govern its reactivity.

Future research should employ operando spectroscopy, a methodology that allows for the simultaneous spectroscopic characterization of a reaction while monitoring its catalytic activity and selectivity. acs.orgthieme-connect.de This technique could be applied to study the catalytic transformations of this compound in real-time, providing direct evidence for the structure of catalytic intermediates and helping to elucidate complex reaction mechanisms.

Furthermore, time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, could be used to probe the ultrafast dynamics of the photochemical and thermal rearrangements of this compound. These studies could reveal the intricate details of bond-breaking and bond-forming processes on the femtosecond to picosecond timescale.

Deep Machine Learning and AI Applications in Predicting this compound Reactivity

The complex reactivity of this compound, with its multiple potential reaction pathways, makes it an ideal candidate for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are revolutionizing chemical research by enabling the rapid prediction of reaction outcomes and the discovery of new catalysts and materials. acs.orgmdpi.com

Future research should focus on developing and applying ML models to predict the reactivity of this compound under various conditions. By training models on existing experimental and computational data for pericyclic reactions and rearrangements of strained systems, it will be possible to predict the products and selectivity of its reactions with a high degree of accuracy. rsc.org This predictive power will significantly accelerate the exploration of its chemical space and guide experimental efforts towards the most promising transformations.

AI can also be employed in the de novo design of catalysts for specific transformations of this compound. Generative models can propose novel catalyst structures with desired properties, such as high activity and selectivity, which can then be synthesized and tested experimentally. This data-driven approach to catalyst discovery has the potential to dramatically shorten the development time for new catalytic processes.

Table 2: AI and Machine Learning Approaches for this compound Research

AI/ML Application Objective Potential Impact
Reaction Outcome Prediction Predict the major products and stereoselectivity of thermal, photochemical, and catalytic reactions. Accelerate the discovery of new reactions and optimize reaction conditions.
Catalyst Design Design novel catalysts for specific transformations with high activity and selectivity. Reduce the time and cost of catalyst development. acs.org
Mechanistic Elucidation Analyze computational data to identify key features of transition states and reaction pathways. Provide deeper insights into the factors controlling reactivity.
Material Property Prediction Predict the physical and chemical properties of polymers derived from this compound. Guide the rational design of new materials with tailored functionalities.

Q & A

Q. What are the most reliable synthetic routes for bicyclo[6.1.0]nona-1,6-diene, and how can reaction yields be optimized?

Methodological Answer: this compound is commonly synthesized via iron carbonyl-catalyzed rearrangements of strained precursors (e.g., bicyclo[6.1.0]non-1-ene) under nitrogen atmosphere with hexane as solvent . Key steps include refluxing with Fe₂(CO)₁₀, followed by filtration through Celite and spectroscopic validation (IR, NMR). Yield optimization requires strict control of reaction time (5 hours in hexane reflux) and catalyst stoichiometry (e.g., 1:3 molar ratio of Fe₂(CO)₁₀ to substrate) . Alternative routes involve Simmons-Smith cyclopropanation of 1,5-cyclooctadiene, though yields are often poor (~30–40%) due to purification challenges; recrystallization in low-polarity solvents improves purity .

Q. How can researchers characterize this compound derivatives using spectroscopic methods?

Methodological Answer: ¹H and ¹³C NMR are critical for structural elucidation. For example, (1R,8S,9R,4Z)-bicyclo[6.1.0]non-4-ene-9-carboxylic acid (a derivative) shows distinct chemical shifts for cyclopropane protons (δ 0.8–1.2 ppm) and olefinic protons (δ 5.2–5.6 ppm) . IR spectroscopy confirms carbonyl groups (e.g., carboxylic acid derivatives at ~1700 cm⁻¹) and strain-induced vibrations in the bicyclic framework . Mass spectrometry (EI-MS) provides molecular ion peaks (e.g., m/z 120 for C₉H₁₂ derivatives) .

Q. What are the primary challenges in purifying this compound intermediates?

Methodological Answer: Contamination by unreacted starting materials (e.g., 1,5-cyclooctadiene) and byproducts (e.g., dichlorocarbene adducts) necessitates chromatographic separation (silica gel, hexane/ethyl acetate gradients) . For thermally sensitive derivatives, low-temperature recrystallization (e.g., in diethyl ether at –20°C) preserves stereochemistry . Purity assessment requires TLC monitoring (Rf = 0.3–0.5 in 9:1 hexane/EtOAc) and corroboration via melting point analysis (e.g., 70–72°C for crystalline carboxylic acid derivatives) .

Advanced Research Questions

Q. How do catalyst systems influence the rearrangement mechanisms of bicyclo[6.1.0]nonene derivatives?

Methodological Answer: Iron carbonyl catalysts (e.g., Fe₂(CO)₁₀) promote strain-driven [1,3]-sigmatropic shifts , converting bicyclo[6.1.0]non-1-ene to bicyclo[6.1.0]non-2-ene via radical intermediates . Mechanistic studies using deuterium labeling and kinetic isotope effects reveal solvent-dependent activation barriers (ΔG‡ ≈ 25–30 kcal/mol in hexane). Computational DFT simulations (B3LYP/6-31G*) model transition states to validate experimental observations . Alternative catalysts (e.g., Ru complexes) may favor competing pathways, requiring in situ FTIR to track intermediate formation .

Q. What methodologies are effective for evaluating the stability of this compound scaffolds in bioorthogonal applications?

Methodological Answer: Accelerated degradation studies under acidic conditions (e.g., 0.1 M HCl, 37°C) coupled with HPLC-MS monitoring quantify hydrolysis rates of BCN-carbinol derivatives . For oligonucleotide conjugates, SPAAC (strain-promoted alkyne-azide cycloaddition) efficiency is assessed via fluorescence quenching assays (λex = 488 nm, λem = 520 nm) to track cycloadduct formation over time . Stability in aqueous buffers is further tested using Arrhenius plots to extrapolate shelf-life at 4°C .

Q. How can computational modeling resolve contradictions in stereoselective synthesis outcomes?

Methodological Answer: Conflicting stereochemical results (e.g., diastereomeric ratios in Staudinger reactions) are analyzed via molecular docking simulations (AutoDock Vina) to compare transition-state geometries . Conformational sampling (Monte Carlo methods) identifies steric clashes in bicyclic frameworks that favor one pathway over another. Experimental validation involves synthesizing enantiopure precursors (e.g., using chiral auxiliaries) and correlating calculated ΔΔG values with observed ee% .

Q. What strategies address discrepancies in reported reactivity of this compound in click chemistry applications?

Methodological Answer: Divergent reactivities (e.g., in SPAAC vs. tetrazine ligations) are investigated via competitive kinetic assays (stopped-flow UV-Vis) to measure second-order rate constants (k₂) . Substituent effects (e.g., electron-withdrawing groups on the bicyclic core) are modeled using Hammett plots to predict reactivity trends. Single-crystal X-ray diffraction of cycloadducts confirms regiospecificity and strain release .

Data Analysis and Reproducibility

Q. How should researchers design experiments to ensure reproducibility of this compound syntheses?

Methodological Answer: Follow Cochrane guidelines for systematic reviews: document catalyst batch numbers, solvent purity (e.g., anhydrous hexane, H₂O < 50 ppm), and reaction atmosphere (N₂ vs. Ar) . Use standardized protocols for purification (e.g., Celite filtration, recrystallization solvents) and share raw NMR/IR data in supplementary files . Reproducibility is enhanced by adhering to FAIR data principles (Findable, Accessible, Interoperable, Reusable) via public repositories like ChemRxiv .

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